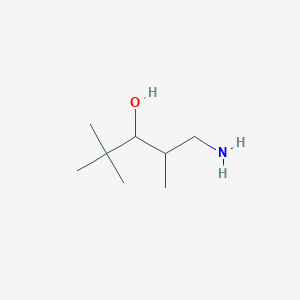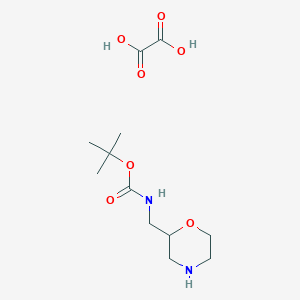
Cis-3-carbamoylcyclopentanecarboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3-carbamoylcyclopentanecarboxylicacid: is an organic compound characterized by a cyclopentane ring substituted with a carbamoyl group and a carboxylic acid group in the cis configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-carbamoylcyclopentanecarboxylicacid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, such as the Diels-Alder reaction or cyclization of appropriate precursors.
Introduction of Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the cyclopentane derivative with isocyanates or carbamoyl chlorides under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the palladium-catalyzed hydrocarboxylation of cyclopentene.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance production efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions: Cis-3-carbamoylcyclopentanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Cis-3-carbamoylcyclopentanecarboxylicacid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of cis-3-carbamoylcyclopentanecarboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or epigenetic regulators.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarboxylic acid: A structurally related compound with a carboxylic acid group attached to a cyclopentane ring.
3-Carbamoylcyclopentane: A compound with a carbamoyl group attached to a cyclopentane ring.
Uniqueness: Cis-3-carbamoylcyclopentanecarboxylicacid is unique due to the presence of both carbamoyl and carboxylic acid groups in the cis configuration, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(1R,3S)-3-carbamoylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11)/t4-,5+/m0/s1 |
InChI-Schlüssel |
JLLHYSHCVKOWSD-CRCLSJGQSA-N |
Isomerische SMILES |
C1C[C@H](C[C@H]1C(=O)N)C(=O)O |
Kanonische SMILES |
C1CC(CC1C(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)

![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)




amine](/img/structure/B13151624.png)


![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
